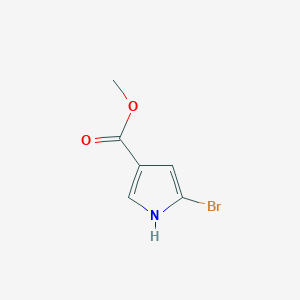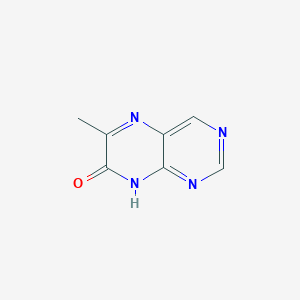
Chlorure de lanthane (LaCl3), hexahydraté
Vue d'ensemble
Description
Lanthanum chloride (LaCl3) is a compound that has been extensively studied due to its interesting properties and potential applications. Research has explored various aspects of this compound, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of lanthanum chloride-related compounds often involves hydrothermal conditions, as seen in the formation of layered lanthanide hydroxyhalide intercalation hosts . Controlled hydrolysis has been used to create hexanuclear lanthanide hydroxo complexes, which can be further modified by substituting nitrato groups with chloride ions . Solvothermal reactions with lanthanide chlorides and other ligands, such as 2,2':6',2''-terpyridine, have led to the formation of mixed chloro-hydroxo-aquo complexes . Additionally, complex salts of lanthanide chlorides with hexamethylenetetramine have been obtained, showcasing the versatility of lanthanum chloride in forming various complex structures .
Molecular Structure Analysis
The molecular structure of lanthanum chloride and its derivatives is diverse. For instance, the layered lanthanide hydroxyhalide materials feature a charge-balancing halide anion located in the interlayer gallery, with lanthanum being eight or nine coordinated . Hexanuclear lanthanide hydroxo complexes exhibit a hexanuclear entity with a specific coordination sphere . In the case of lanthanum(III) chloroaluminate and chlorogallate complexes, the coordination polyhedron around the central lanthanum ion is a distorted pentagonal bipyramid . The study of a highly concentrated LiCl aqueous solution revealed a solvation shell around La3+ containing chloride ions and water molecules, arranged in a square antiprism .
Chemical Reactions Analysis
Lanthanum chloride compounds undergo various chemical reactions, including anion exchange reactions , substitution reactions to replace nitrato groups with chloride ions , and reactions with organic ligands to form coordination polymers . These reactions often result in the formation of new structures with different coordination environments and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of lanthanum chloride compounds are influenced by their molecular structure. For example, the lanthanide(III) chloride oxidomolybdates(VI) exhibit optical properties with band gaps that shift toward lower energies, leading to luminescence when excited by visible light . The luminescent properties of lanthanide(III) amino-carboxylate-phosphonates have also been studied, showing strong emission bands in various regions of the light spectrum . Magnetic properties of these compounds correspond to the rare-earth ions present in the structure, with some showing hysteretic behavior . The coordination sphere of trivalent lanthanum in a highly concentrated LiCl solution has been examined, revealing substantial polarization of the chloride anions and water molecules .
Applications De Recherche Scientifique
Catalyse en synthèse organique
Chlorure de lanthane(III) hexahydraté: agit comme un catalyseur acide de Lewis doux en synthèse organique. Il est particulièrement utile pour des réactions telles que la condensation de Knoevenagel, où il facilite la formation de liaisons carbone-carbone . Ses propriétés catalytiques s'étendent également à la préparation sans solvant d'alcènes substitués et à la synthèse de 3,4-dihydropyrimidin-2(1H)-ones .
Traitement de l'eau
Ce composé trouve des applications dans les procédés de traitement de l'eau. Il peut être utilisé pour synthétiser des (hydr)oxydes composites Fe-La qui sont efficaces pour éliminer l'arsenic de l'eau . La forte affinité des ions lanthane pour les phosphates le rend également approprié pour une utilisation dans la réduction des niveaux de phosphates dans les plans d'eau, contrôlant ainsi les proliférations d'algues.
Recherche biochimique
En recherche biochimique, le chlorure de lanthane hexahydraté est utilisé pour bloquer l'activité des canaux à cations divalents, principalement les canaux calciques . Ceci est crucial dans les études des processus cellulaires où le calcium joue un rôle important, tels que la contraction musculaire et la libération de neurotransmetteurs.
Matériau scintillateur
Lorsqu'il est dopé au cérium, le chlorure de lanthane(III) hexahydraté sert de matériau scintillateur . Les scintillateurs sont importants dans la détection des rayonnements car ils émettent de la lumière lorsqu'ils sont excités par un rayonnement ionisant, ce qui en fait des composants essentiels des détecteurs gamma.
Synthèse de nanomatériaux
Le chlorure de lanthane(III) hexahydraté est un précurseur dans la synthèse de diverses nanostructures à base de La . Ces nanostructures ont de nombreuses applications, y compris dans l'électronique, la photonique et comme catalyseurs dans diverses réactions chimiques.
Céramiques à haute température
Le composé est utilisé pour fabriquer des poudres d'hexaborure de lanthane (LaB6), qui sont des matériaux pour céramiques à ultra-haute température . Les céramiques LaB6 sont connues pour leurs points de fusion élevés et sont utilisées dans des applications qui nécessitent des matériaux capables de résister à des températures extrêmes.
Mécanisme D'action
Target of Action
Lanthanum chloride, also known as Lanthanum (III) chloride hexahydrate, primarily targets divalent cation channels , mainly calcium channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and cell growth.
Mode of Action
Lanthanum chloride interacts with its targets by blocking the activity of divalent cation channels . This interaction results in the inhibition of calcium influx into cells, thereby affecting cellular processes that depend on calcium signaling.
Biochemical Pathways
The blocking of calcium channels by Lanthanum chloride can affect several biochemical pathways. For instance, it can impact muscle contraction and neurotransmitter release, which are calcium-dependent processes. Additionally, Lanthanum chloride can function as a mild Lewis acid for converting aldehydes to acetals in organic synthesis .
Pharmacokinetics
Lanthanum chloride is a highly water-soluble crystalline solid , which suggests that it can be readily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of Lanthanum chloride’s action depend on its specific use. For instance, in biochemical research, the blocking of calcium channels can alter calcium-dependent cellular processes . In organic synthesis, its function as a mild Lewis acid can facilitate the conversion of aldehydes to acetals .
Action Environment
The action, efficacy, and stability of Lanthanum chloride can be influenced by various environmental factors. For example, its solubility in water and alcohols suggests that its action can be affected by the hydration state of the environment. Furthermore, its use in different applications, such as biochemical research and organic synthesis, may require specific environmental conditions for optimal efficacy and stability.
Safety and Hazards
Propriétés
IUPAC Name |
lanthanum(3+);trichloride;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.La.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDUIOHBERXKIX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12LaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10099-58-8 (Parent) | |
| Record name | Lanthanum chloride hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
353.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17272-45-6 | |
| Record name | Lanthanum chloride hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum chloride (LaCl3), hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANTHANUM CHLORIDE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J60W6H0LIB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















